2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone
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Overview
Description
2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone is a complex organic compound that features a naphthalene ring, a piperidine ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with naphthalene, piperidine, and phenylsulfonyl chloride.
Step 1: Naphthalene undergoes a Friedel-Crafts acylation to introduce an ethanone group, forming 2-(naphthalen-1-yl)ethanone.
Step 2: The ethanone derivative is then reacted with piperidine under basic conditions to form 2-(naphthalen-1-yl)-1-(piperidin-1-yl)ethanone.
Step 3: Finally, phenylsulfonyl chloride is introduced to the piperidine nitrogen in the presence of a base such as triethylamine, resulting in the formation of 2-(naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The naphthalene ring can undergo oxidation to form naphthoquinones.
Reduction: The ethanone group can be reduced to an alcohol using reagents like sodium borohydride.
Substitution: The phenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Naphthoquinones.
Reduction: 2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a drug candidate due to its structural features that may interact with biological targets.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The phenylsulfonyl group may play a role in binding to these targets, while the naphthalene and piperidine rings provide structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)-1-(piperidin-1-yl)ethanone: Lacks the phenylsulfonyl group, which may reduce its potency or specificity.
1-(4-(Phenylsulfonyl)piperidin-1-yl)ethanone: Lacks the naphthalene ring, which may affect its binding properties and overall activity.
Uniqueness
2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both the naphthalene ring and the phenylsulfonyl group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperidin-1-yl]-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c25-23(17-19-9-6-8-18-7-4-5-12-22(18)19)24-15-13-21(14-16-24)28(26,27)20-10-2-1-3-11-20/h1-12,21H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHNYRPEVNRBBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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